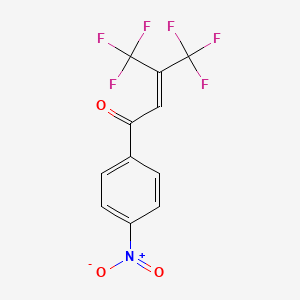

Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-

Description

The compound Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- (CAS: 35443-89-1) is a fluorinated aromatic ketone with a complex substituent profile. Its molecular formula is C₁₁H₅F₆NO₃, and it features a nitro group (-NO₂) at the 4'-position, trifluoromethyl (-CF₃) groups at the 3- and 4-positions, and a crotonophenone backbone. This compound exhibits a molecular weight of 313.15 g/mol, a density of 1.501 g/cm³, and a boiling point of 360.9°C at 760 mmHg .

Acute toxicity studies in rodents indicate an intravenous LD₅₀ of 32 mg/kg in mice, though detailed toxicological mechanisms remain uncharacterized .

Properties

CAS No. |

35443-90-4 |

|---|---|

Molecular Formula |

C11H5F6NO3 |

Molecular Weight |

313.15 g/mol |

IUPAC Name |

4,4,4-trifluoro-1-(4-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-one |

InChI |

InChI=1S/C11H5F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(20)21/h1-5H |

InChI Key |

UVIHANWKDUFDPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethyl ketones under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.

Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.

Scientific Research Applications

1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound’s derivatives have potential applications in the development of pharmaceuticals and agrochemicals. The nitrophenyl group is known for its biological activity, making it a valuable scaffold in drug discovery.

Medicine: Research into the compound’s biological activity has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Crotonophenone Derivatives and Analogues

*Estimated values based on structural analogues.

Key Differences and Insights :

Substituent Effects on Reactivity: The 4'-nitro group in the target compound enhances electron-withdrawing effects compared to 4'-fluoro-3'-nitroacetophenone, which has a single fluorine substituent. The trifluoromethyl groups at positions 3 and 4 significantly increase steric bulk and hydrophobicity compared to simpler fluorinated acetophenones, as seen in the higher LogP (4.35 vs. 1.92) .

Thermal Stability: The boiling point of the target compound (360.9°C) far exceeds that of 4'-fluoro-3'-nitroacetophenone (~280–285°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from multiple fluorine atoms .

Toxicity Profile: The intravenous LD₅₀ of 32 mg/kg in mice suggests higher acute toxicity compared to many fluorinated acetophenones, which often exhibit LD₅₀ values >100 mg/kg. This may arise from metabolic release of fluoride ions or nitroso intermediates .

Biological Activity

Crotonophenone, specifically the compound 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- , is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential applications in various fields.

Chemical Structure and Properties

- Chemical Formula : C11H5F6NO3

- Molecular Weight : 347.60 g/mol

- IUPAC Name : 4'-Nitro-4,4,4-trifluoro-3-(trifluoromethyl)crotonophenone

The compound features multiple trifluoromethyl groups which significantly influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activities. For instance:

- In vitro studies demonstrated that Crotonophenone derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of nitro groups is believed to enhance these effects by disrupting bacterial cell membranes.

Cytotoxicity

Research has shown that Crotonophenone exhibits cytotoxic effects against certain cancer cell lines:

- A study reported IC50 values (the concentration required to inhibit cell growth by 50%) indicating significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction via mitochondrial pathways.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Preliminary findings suggest that Crotonophenone can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancer.

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of Crotonophenone. Key findings include:

Case Studies

Several case studies have explored the applications of Crotonophenone in various fields:

-

Pharmaceutical Applications

- A study highlighted the use of Crotonophenone derivatives in developing new antimicrobial agents. The derivatives demonstrated improved efficacy compared to traditional antibiotics.

-

Agricultural Uses

- Research indicated that certain formulations containing Crotonophenone could act as effective pesticides against common agricultural pests without significant toxicity to non-target species.

-

Material Science

- Investigations into polymer composites incorporating Crotonophenone have shown enhanced thermal stability and mechanical properties, suggesting potential uses in advanced materials.

Data Tables

Q & A

What are the optimal synthetic routes for preparing Crotonophenone derivatives with nitro and trifluoromethyl substituents?

Level: Advanced

Methodological Answer:

Synthesis of such polyfluorinated crotonophenones typically involves multi-step protocols:

Fluorination and Trifluoromethylation: Fluorinated intermediates are prepared via nucleophilic trifluoromethylation using Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) under catalytic conditions (e.g., CuI/TBAT) .

Nitro Group Introduction: Electrophilic nitration is performed using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

Esterification/Hydrolysis: Final steps may involve ester hydrolysis (e.g., using NaOH/EtOH) to yield the ketone backbone .

Key Optimization Parameters:

- Temperature control during nitration to prevent decomposition.

- Use of anhydrous conditions for trifluoromethylation to enhance yield (>75%) .

How can researchers resolve contradictions in reported reactivity of trifluoromethyl groups in electrophilic substitution reactions?

Level: Advanced

Methodological Answer:

Contradictions arise due to competing electronic effects:

- Electron-Withdrawing Nature: Trifluoromethyl groups deactivate aromatic rings toward electrophilic attack but direct substituents meta/para depending on adjacent groups .

- Steric Hindrance: Bulky trifluoromethyl groups may block reactive sites, altering regioselectivity.

Resolution Strategies:

- Computational Modeling: Density Functional Theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

- Isotopic Labeling: Use ¹⁸O or ¹⁹F NMR to track reaction pathways and intermediate stability .

What analytical techniques are critical for characterizing stereochemical outcomes in fluorinated crotonophenones?

Level: Basic

Methodological Answer:

- Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- X-ray Crystallography: Resolves absolute configuration; trifluoromethyl groups enhance crystal packing for high-resolution data .

- ¹⁹F NMR: Detects diastereomers via splitting patterns (e.g., Δδ > 0.5 ppm for enantiomeric pairs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.